molecular formula C16H24N2O2 B11797452 tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

Cat. No.: B11797452
M. Wt: 276.37 g/mol
InChI Key: DBJUIUUVFIBGPR-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate typically involves the reaction of 2-methylpyridine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

    Reduction: Reduction reactions may target the pyridine ring, converting it to a piperidine derivative.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine: In medicine, this compound is explored for its potential as a pharmaceutical intermediate. It may serve as a precursor for the synthesis of drugs targeting specific diseases, such as neurological disorders or infections .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Comparison: While these compounds share structural similarities, tert-Butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate is unique due to the presence of the 2-methylpyridine moiety. This feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(2-methylpyridin-4-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-11-13(8-9-17-12)14-7-5-6-10-18(14)15(19)20-16(2,3)4/h8-9,11,14H,5-7,10H2,1-4H3

InChI Key

DBJUIUUVFIBGPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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